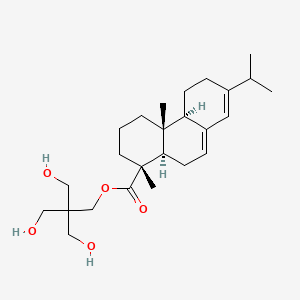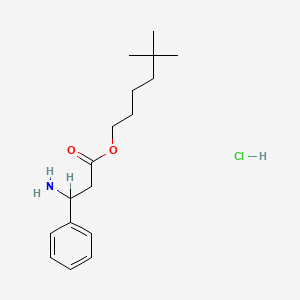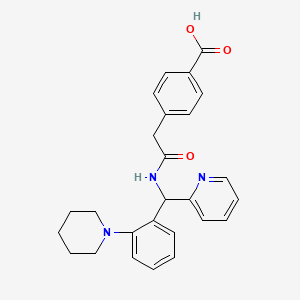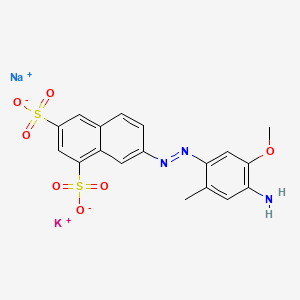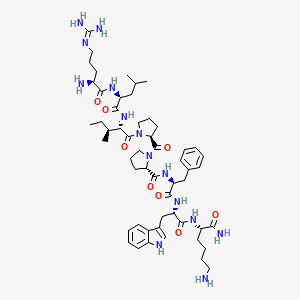![molecular formula C11H28Cl2N2O3 B12780987 2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride CAS No. 110528-94-4](/img/structure/B12780987.png)
2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride is a quaternary ammonium compound with the molecular formula C₁₁H₂₈Cl₂N₂O₃. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride typically involves the quaternization of tertiary amines. One common method is the reaction of dimethylamine with epichlorohydrin, followed by the addition of 2-hydroxyethyl groups. The reaction conditions often include:
Temperature: 50-70°C
Solvent: Water or alcohol
Catalyst: Acidic or basic catalysts to facilitate the reaction
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: Dimethylamine, epichlorohydrin, and ethylene oxide
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and product purity
Purification: Techniques such as distillation and crystallization to obtain the final product in high purity
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium structure
Substitution: Nucleophilic substitution reactions can occur, especially with halides
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride (less common)
Substitution Reagents: Alkyl halides, sodium hydroxide
Major Products
Oxidation: Formation of N-oxides
Substitution: Formation of various substituted quaternary ammonium compounds
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a phase transfer catalyst, facilitating reactions between compounds in different phases (e.g., organic and aqueous).
Biology
In biological research, it is used as a surfactant to solubilize proteins and other biomolecules, aiding in their analysis and purification.
Medicine
In medicine, it has applications in drug delivery systems, enhancing the solubility and stability of pharmaceutical compounds.
Industry
Industrially, it is used in formulations of detergents, disinfectants, and fabric softeners due to its surfactant properties.
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between molecules in different phases. The quaternary ammonium group interacts with negatively charged surfaces, disrupting microbial cell membranes and leading to cell lysis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound used as a disinfectant and surfactant.
Cetyltrimethylammonium bromide: Used in similar applications but has a longer alkyl chain, affecting its solubility and surfactant properties.
Uniqueness
2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride is unique due to its multiple hydroxyethyl groups, which enhance its solubility in water and its ability to interact with various biomolecules.
Eigenschaften
CAS-Nummer |
110528-94-4 |
|---|---|
Molekularformel |
C11H28Cl2N2O3 |
Molekulargewicht |
307.25 g/mol |
IUPAC-Name |
2-hydroxyethyl-[2-hydroxy-3-[2-hydroxyethyl(dimethyl)azaniumyl]propyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C11H28N2O3.2ClH/c1-12(2,5-7-14)9-11(16)10-13(3,4)6-8-15;;/h11,14-16H,5-10H2,1-4H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
BWDWHFVTDDCJOY-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+](C)(CCO)CC(C[N+](C)(C)CCO)O.[Cl-].[Cl-] |
Physikalische Beschreibung |
Other Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




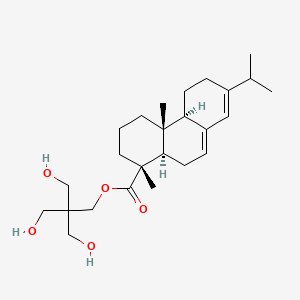
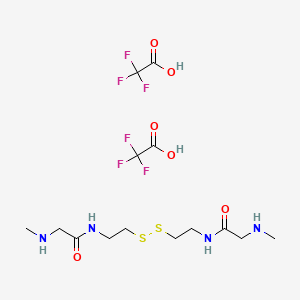
![[3,4,5,21,22,23-Hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl] 2-[5-[[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-11,12-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-13-yl]oxycarbonyl]-2,3-dihydroxyphenoxy]-3,4,5-trihydroxybenzoate](/img/structure/B12780937.png)
![dipotassium;[2-[hydroxy(oxido)phosphoryl]oxy-3-methoxy-6-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] hydrogen phosphate](/img/structure/B12780939.png)
